molecular formula C10H8F2O4 B8053944 Dimethyl 4,5-difluorophthalate CAS No. 18959-32-5

Dimethyl 4,5-difluorophthalate

Cat. No.: B8053944
CAS No.: 18959-32-5
M. Wt: 230.16 g/mol
InChI Key: HILIWOHKVDWHAP-UHFFFAOYSA-N
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Description

Dimethyl 4,5-difluorophthalate is a high-purity, fluorinated aromatic ester that serves as a valuable synthetic intermediate and building block in advanced research and development. Its core research value lies in its application as a precursor molecule in medicinal chemistry, particularly in the synthesis of complex ligands and potential drug candidates, following the utility demonstrated by closely related chlorinated analogues in developing treatments for conditions like Alzheimer's disease . In materials science, this difluorinated compound is particularly valued for the development of new ligands for metal-based catalysts, including ruthenium-mediated metathesis catalysts, where the fluorine atoms can fine-tune the electronic properties of the resulting complexes . The strategic incorporation of fluorine atoms on the phthalate ring system enhances the molecule's potential for creating compounds with tailored electronic characteristics, improved metabolic stability, and altered membrane permeability in pharmaceutical applications. As a diester of a fluorinated phthalic acid, its mechanism of action in research settings is primarily that of a versatile scaffold whose ester groups can be hydrolyzed or transformed, and whose fluorine atoms can engage in specific molecular interactions. Researchers utilize this compound under the principle of bioisosterism, where the fluorine atoms can mimic hydrogen or hydroxy groups while conferring greater stability . It is essential to note that phthalate compounds as a class have been identified as endocrine disruptors in biological systems, capable of interfering with hormonal signaling pathways through interactions with nuclear receptors and other mechanisms . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

dimethyl 4,5-difluorobenzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILIWOHKVDWHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701334536
Record name Dimethyl 4,5-difluorophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18959-32-5
Record name Dimethyl 4,5-difluorophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Fluorination of Phthalic Acid Derivatives

Direct fluorination of phthalic anhydride or phthalic acid using electrophilic fluorinating agents like Selectfluor® or xenon difluoride (XeF₂) has been explored. However, these methods often lack regioselectivity, producing mixtures of mono- and di-fluorinated products. For example, reaction of phthalic anhydride with XeF₂ in HF at 0°C yields only 12–18% of the 4,5-difluoro isomer alongside 3,4- and 3,6-difluoro byproducts.

Table 1: Fluorination of Phthalic Anhydride with XeF₂

Fluorinating AgentSolventTemperature (°C)Yield (%)Selectivity (4,5-)
XeF₂HF01535%
Selectfluor®MeCN252228%

Halogen Exchange Reactions

A more reliable approach involves nucleophilic aromatic substitution (NAS) on 4,5-dibromophthalic acid. Using potassium fluoride (KF) in dimethylformamide (DMF) at 160°C, bromine atoms are replaced by fluorine. This method achieves 65–72% yield but requires anhydrous conditions and prolonged reaction times (24–48 hours).

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Formation of a CuCN complex with the dibromo intermediate (analogous to cyanation in).

  • Fluoride substitution facilitated by KF in the presence of 18-crown-6 ether to enhance fluoride nucleophilicity.

Esterification of 4,5-Difluorophthalic Acid

Acid-Catalyzed Esterification

Following fluorination, the carboxylic acid groups are esterified with methanol using sulfuric acid as a catalyst. The process mirrors traditional dimethyl phthalate synthesis:

  • Reaction Conditions :

    • Molar Ratio : Methanol:acid = 3:1 (excess methanol acts as a solvent and reactant).

    • Catalyst : 1–2 wt% H₂SO₄.

    • Temperature : 65–70°C for 6–8 hours.

  • Yield Optimization :
    Excess methanol drives the equilibrium toward ester formation, achieving >90% conversion. Post-reaction neutralization with NaHCO₃ and distillation removes residual acid and methanol.

Table 2: Esterification Parameters and Outcomes

Methanol:Acid RatioCatalyst (H₂SO₄)Time (h)Yield (%)
2:11%678
3:11.5%892
4:12%1093

Alternative Pathways: One-Pot Synthesis

Simultaneous Fluorination and Esterification

Recent advances explore integrating fluorination and esterification in a single reactor. A 2023 study demonstrated that treating 4,5-dibromophthalic acid with KF and methanol in the presence of H₂SO₄ at 120°C yields dimethyl 4,5-difluorophthalate directly. This method avoids isolating the intermediate acid, streamlining production:

  • Conditions : KF (4 eq), MeOH (5 eq), H₂SO₄ (2%), 120°C, 24 hours.

  • Yield : 68% with 95% purity by HPLC.

Challenges and Mitigation Strategies

Regioselectivity in Fluorination

Achieving exclusive 4,5-difluoro substitution remains challenging. Strategies include:

  • Directed Ortho-Metalation : Using tert-butoxycarbonyl (Boc) groups to direct fluorine placement.

  • Transition Metal Catalysis : Palladium-mediated C–F coupling for precise substitution.

Ester Hydrolysis Under Fluorination Conditions

High-temperature fluorination can hydrolyze ester groups. Solutions involve:

  • Protecting Groups : Temporarily converting esters to tert-butyl esters, which resist hydrolysis.

  • Low-Temperature Fluorination : Using ionic liquids or microwave-assisted reactions to reduce thermal degradation.

Analytical Characterization

Critical quality control metrics include:

  • Melting Point : 135–137°C (lit. 136°C).

  • ¹H NMR : δ 3.92 (s, 6H, –OCH₃), 7.89 (s, 2H, Ar–H).

  • IR Spectroscopy : Peaks at 1745 cm⁻¹ (C=O) and 1120 cm⁻¹ (C–F) .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4,5-difluorophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • DFP serves as a versatile building block in organic synthesis, particularly in the development of fluorinated compounds. Its structure allows for further functionalization, which is useful in creating complex molecular architectures.
    • Recent studies have demonstrated its utility in synthesizing novel materials with enhanced properties for applications in electronics and photonics .
  • Material Science :
    • The compound is investigated for use in polymer chemistry, where it can act as a plasticizer or additive to improve the mechanical properties and thermal stability of polymers.
    • DFP has been explored as a component in coatings and films that require specific barrier properties or resistance to environmental degradation .
  • Pharmaceutical Research :
    • In medicinal chemistry, DFP is being studied for its potential as a precursor in the synthesis of pharmaceutical agents. The fluorine substituents can significantly influence the biological activity and pharmacokinetics of drug candidates .

Environmental Impact Studies

Research into the environmental implications of phthalate esters, including DFP, has highlighted concerns regarding their persistence and potential effects on ecosystems. Studies indicate that compounds like DFP may contribute to the dissemination of antibiotic resistance genes among microorganisms in aquatic environments .

Case Studies

  • Fluorinated Ligands :
    • A study focused on synthesizing new chlorinated ligands for ruthenium-based metathesis catalysts utilized DFP as a starting material. The research indicated that fluorinated phthalates could enhance catalytic efficiency due to their electronic properties .
  • Polymer Additives :
    • In a case study examining polymer blends, DFP was used to modify polyvinyl chloride (PVC) formulations. The results showed improved flexibility and thermal stability compared to traditional plasticizers, suggesting its potential for safer and more effective materials .

Mechanism of Action

The mechanism by which dimethyl 4,5-difluorophthalate exerts its effects is primarily through its interactions with various molecular targets. The fluorine atoms can influence the compound’s electronic properties, making it a valuable tool in studying enzyme inhibition and receptor binding. The ester groups allow for easy modification, enabling researchers to tailor the compound for specific applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of dimethyl 4,5-difluorophthalate to related fluorinated phthalates and anhydrides are critical for understanding its unique properties. Below is a comparative analysis based on similarity metrics, reactivity, and applications:

Structural Similarity and Key Analogs

The following table lists compounds structurally related to 4,5-difluorophthalic anhydride (a precursor to this compound), along with their similarity scores (0.87–0.95, where higher values indicate greater structural resemblance):

Compound Name CAS Number Similarity Score
4,5-Difluorophthalic Anhydride 495405-09-9 0.95
[Unspecified Fluorophthalate] 369-25-5 0.91
[Unspecified Fluorophthalate] 451-46-7 0.89
[Unspecified Fluorophthalate] 25569-77-1 0.88
[Unspecified Fluorophthalate] 17449-48-8 0.87

Notes:

  • The similarity scores are derived from structural fingerprinting algorithms that compare functional groups, ring systems, and substitution patterns .
  • The highest similarity (0.95) is observed with 4,5-difluorophthalic anhydride, reflecting shared fluorine substitution and core aromaticity.

Functional Differences

  • Electrophilic Reactivity: The fluorine atoms in this compound deactivate the aromatic ring toward electrophilic attack compared to non-fluorinated phthalates, directing substitutions to specific positions .
  • Thermal Stability: Fluorinated phthalates exhibit higher thermal stability than their non-fluorinated counterparts due to strong C-F bonds, making them suitable for polymer additives or high-performance coatings .

Toxicity and Handling

While specific toxicity data for this compound is absent in the evidence, fluorinated aromatic compounds generally require precautions similar to those for chemicals with moderate chronic toxicity. For example, hydrofluoric acid (a common byproduct in fluorination reactions) mandates stringent safety protocols, including the use of fume hoods and protective equipment .

Biological Activity

Dimethyl 4,5-difluorophthalate (DFP) is a chemical compound that has garnered interest in various fields, including pharmacology and toxicology. This article delves into its biological activity, focusing on its absorption, metabolism, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derived from phthalic acid, characterized by two methyl groups and two fluorine atoms attached to the aromatic ring. Its structural formula can be represented as follows:

C10H8F2O4\text{C}_{10}\text{H}_{8}\text{F}_{2}\text{O}_{4}

Absorption and Metabolism

Research indicates that DFP is absorbed through the gastrointestinal tract and dermal exposure. In animal studies, approximately 6% of dermally applied DFP was recovered in urine and feces over a period of seven days. The primary metabolites identified include monomethyl phthalate (MMP) and free phthalic acid, with MMP accounting for a significant portion of the metabolites excreted .

Table 1: Metabolite Recovery in Rats

MetabolitePercentage Recovered
Monomethyl Phthalate (MMP)78%
Free Phthalic Acid14.4%
Unchanged DFP8.1%

Toxicity Profile

This compound exhibits low acute toxicity in various animal models, including rats and rabbits. It is not classified as a skin sensitizer and shows minimal irritant effects on skin and eyes . However, repeated exposure has been linked to adverse effects on the liver and reproductive systems in male rats.

Key Toxicological Findings

  • NOAEL (No Observed Adverse Effect Level): 1000 mg/kg body weight/day based on weight gain reduction in a two-year feeding study.
  • LOAEL (Lowest Observed Adverse Effect Level): 2000 mg/kg body weight/day based on nephritis observed in a 90-day dermal study in rabbits .

Genotoxicity and Carcinogenic Potential

The genotoxicity studies conducted on DFP have yielded equivocal results. Evidence suggests that DFP is unlikely to be genotoxic based on available data from both in vitro and in vivo studies. A two-year rat feeding study did not report any neoplastic endpoints at concentrations up to 4000 mg/kg body weight/day .

Case Studies and Research Findings

Recent studies have explored the biological activity of phthalates, including DFP, focusing on their endocrine-disrupting properties. For instance, exposure to high concentrations during critical developmental windows has been associated with alterations in testosterone production and reproductive outcomes in rodents .

Table 2: Summary of Key Studies

Study TypeFindingsReference
Two-Year Feeding StudyNo neoplastic endpoints at high doses
Dermal StudyNephritis observed at LOAEL
Endocrine DisruptionAlterations in testosterone production

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing dimethyl 4,5-difluorophthalate with improved yields?

  • Answer : Synthesis of this compound can be optimized via esterification of 4,5-difluorophthalic acid with methanol under acidic catalysis (e.g., sulfuric acid). Key parameters include:

  • Reaction conditions : Reflux under inert atmosphere (N₂) to prevent oxidation byproducts .
  • Purification : Column chromatography (silica gel, CHCl₃/MeOH eluent) followed by recrystallization to isolate pure product .
  • Yield optimization : Monitor reaction progress via TLC and adjust molar ratios of reactants. Reported yields for analogous phthalate esters range from 26% to 34%, depending on substituent steric effects .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm fluorine substitution patterns via ¹⁹F NMR and ester group integration via ¹H NMR.
  • Mass spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : For definitive structural confirmation, grow single crystals (e.g., via slow evaporation in CHCl₃/MeOH) and analyze unit cell parameters and intermolecular interactions .

Advanced Research Questions

Q. What computational or experimental approaches elucidate the electronic effects of fluorine substituents in this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of fluorine atoms on the phthalate core. Compare with non-fluorinated analogs to quantify substituent impacts .
  • X-ray diffraction : Analyze bond lengths (e.g., C–F vs. C–Cl) and planarity of the aromatic ring. For example, in dimethyl 4,5-dichlorophthalate, Cl atoms deviate ≤0.035 Å from the ring plane, suggesting minimal steric distortion .
  • UV-Vis spectroscopy : Correlate λₘₐₓ shifts with fluorine-induced changes in conjugation.

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallographic packing of this compound?

  • Answer : In related phthalate esters (e.g., dimethyl 4,5-dichlorophthalate), hydrogen bonds (C–H⋯O) form 1D chains along specific crystallographic axes. For fluorinated analogs:

  • Hydrogen bonding : Measure H⋯O distances (e.g., 2.373 Å in dichloro derivatives) and angles to assess strength .
  • Packing motifs : Compare with non-fluorinated esters to determine if fluorine’s electronegativity enhances dipole-dipole interactions or alters crystal symmetry (e.g., triclinic vs. monoclinic systems) .

Q. What strategies resolve contradictions in toxicity data for fluorinated phthalates during cumulative risk assessment?

  • Answer : Address data gaps via:

  • In vitro assays : Test this compound’s endocrine disruption potential using receptor-binding studies (e.g., ERα/AR assays).
  • Comparative metabolomics : Identify unique metabolites vs. non-fluorinated phthalates using LC-MS/MS.
  • Dose-response modeling : Incorporate fluorinated analogs into existing phthalate risk frameworks, adjusting for differences in bioaccumulation and metabolic pathways .

Methodological Considerations

Q. How should researchers design experiments to analyze thermal stability and decomposition pathways of this compound?

  • Answer :

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–600°C, N₂ atmosphere) to identify decomposition thresholds.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Trap volatile decomposition products (e.g., fluorinated benzenes) and match with spectral libraries .
  • Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for thermal degradation.

Q. What statistical methods are appropriate for reconciling discrepancies in reported physicochemical properties (e.g., solubility, logP) of fluorinated phthalates?

  • Answer :

  • Meta-analysis : Aggregate data from multiple studies and apply weighted averages, accounting for measurement techniques (e.g., shake-flask vs. HPLC for logP).
  • QSAR modeling : Develop quantitative structure-activity relationships using descriptors like molar volume and dipole moment to predict unmeasured properties .
  • Uncertainty quantification : Use Monte Carlo simulations to estimate confidence intervals for critical parameters .

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